molecular formula C8H4O3S B2993796 3-(2-Thienyl)-2,5-furandione CAS No. 339016-64-7

3-(2-Thienyl)-2,5-furandione

Cat. No. B2993796
CAS RN: 339016-64-7
M. Wt: 180.18
InChI Key: XTAOCEZUVWHKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thienyl)-2,5-furandione, also known as 2-Thienyl furan-3-one, is a chemical compound that has been studied for its potential biomedical applications. It is a member of the furanone family, which is a class of compounds characterized by their five-membered ring structure. The furanone family has been studied for its potential use in the synthesis of pharmaceutical drugs, as well as for its potential biological and physiological effects.

Scientific Research Applications

Synthesis of Heterocycles

3-(2-Thienyl)-2,5-furandione serves as a precursor in the synthesis of diverse thieno-fused five- and six-membered nitrogen and oxygen heterocycles. These compounds, including thieno[3,2-b]pyrroles, thieno[3,2-b]furans, and thieno[3,2-b]indoles, are synthesized via intramolecular heteroannulation of 4,5-substituted 3-amino or 3-hydroxy 2-functionalized thiophenes. This method offers a general high-yield route to these heterocycles, highlighting the versatility of 3-(2-Thienyl)-2,5-furandione in organic synthesis (Acharya, Gautam, & Ila, 2017).

Polymer Science

In polymer science, the incorporation of 3-(2-Thienyl)-2,5-furandione derivatives into poly(ester amide)s has been studied for its influence on hydrogen bonding and material properties. This research addresses the synthesis of novel poly(ester amide)s containing 2,5-furandicarboxylic acid (2,5-FDCA), comparing properties with its analogues and investigating the feasibility of melt polycondensation reactions. The findings contribute to our understanding of the role of oxygen heteroatoms in the furan ring as hydrogen bond acceptors, offering insights into the design of polymers with specific properties (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).

Catalysis

The use of 3-(2-Thienyl)-2,5-furandione derivatives in catalysis, particularly for the aerobic oxidation of 5-hydroxymethyl-furfural (HMF) into 2,5-furandicarboxylic acid (FDCA), exemplifies its application in green chemistry. An Fe(III)–porous organic polymer catalyst demonstrated efficient conversion of HMF to FDCA in water, highlighting the potential of 3-(2-Thienyl)-2,5-furandione derivatives in sustainable chemical processes (Saha, Gupta, Abu‐Omar, Modak, & Bhaumik, 2013).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of 3-(2-Thienyl)-2,5-furandione have been utilized in the design of metal-organic frameworks (MOFs). These structures exhibit varying dimensionality and porosity depending on the synthesis conditions, demonstrating the compound's utility in creating materials with specific chemical and physical properties. This application underscores the potential of 3-(2-Thienyl)-2,5-furandione in the development of new materials for gas storage, separation, and catalysis (Nagarkar, Chaudhari, & Ghosh, 2012).

properties

IUPAC Name

3-thiophen-2-ylfuran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3S/c9-7-4-5(8(10)11-7)6-2-1-3-12-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAOCEZUVWHKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)-2,5-furandione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.